![molecular formula C8H9BrN2 B1288003 2-(Azetidin-1-yl)-5-bromopyridine CAS No. 708273-64-7](/img/structure/B1288003.png)
2-(Azetidin-1-yl)-5-bromopyridine
Overview
Description
“2-(Azetidin-1-yl)-5-bromopyridine” is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . This compound is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of azetidinone derivatives often involves multistep processes . For instance, a sequence of novel azetidinone analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Chemical Reactions Analysis
Azetidinone derivatives can be synthesized from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields . The reaction is carried out with the base triethylamine .Scientific Research Applications
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
The compound is used in the synthesis of 3-pyrrole-substituted 2-azetidinones. This process involves the use of catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Development of β-lactam Antibiotics
2-Azetidinones, which can be derived from “2-(Azetidin-1-yl)-5-bromopyridine”, are the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These antibiotics are widely used as therapeutic agents to treat bacterial infections and several other diseases .
3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives The compound is used in the synthesis of new azetidine and oxetane amino acid derivatives through the Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used in the Suzuki–Miyaura cross-coupling reaction to synthesize and diversify novel heterocyclic amino acid derivatives .
Antimicrobial Activities
Derivatives of 2-azetidinones, which can be synthesized from “2-(Azetidin-1-yl)-5-bromopyridine”, have shown comparable antimicrobial activities . Among these, the one having 2,4-dimethylaminophenyl at the 2nd position has shown good activity in all species .
Green Chemistry Applications
The compound is used in green chemistry applications, particularly in the development of practical methods for the synthesis of 3-pyrrole-substituted 2-azetidinones . This process uses catalytic amounts of molecular iodine under microwave irradiation, making it a green and practical method .
Safety and Hazards
According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .
Mechanism of Action
Target of Action
Azetidine derivatives have been known to exhibit a wide range of pharmacological properties
Mode of Action
The exact mode of action of 2-(Azetidin-1-yl)-5-bromopyridine is currently unknown due to the lack of specific studies on this compound. It is known that azetidine derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of 2-(Azetidin-1-yl)-5-bromopyridine with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Azetidine derivatives have been reported to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSNUAQAYRFPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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